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molecular formula C8H4BrN3 B1291565 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 474708-98-0

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No. B1291565
M. Wt: 222.04 g/mol
InChI Key: PJSBOEVNEUCHIG-UHFFFAOYSA-N
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Patent
US07074801B1

Procedure details

Method 1) 3.83 g of 6-bromo-2,3-dihydroimidazo[1,2-a]pyridine-3-carbonitrile synthesized in Production Example 242 was dissolved in 34 mL 1,4-dioxane, and the solution together with 4.3 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone was heated at 90° C. for 2 hours. The reaction solution was diluted with ethyl acetate, insolubles were filtered off with Celite, and the filtrate was washed with an aqueous saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate and filtered through NH silica gel. The solvent was removed, whereby 3.24 g of the title compound (brown solid) was obtained.
Name
6-bromo-2,3-dihydroimidazo[1,2-a]pyridine-3-carbonitrile
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]([C:11]#[N:12])[CH2:9][N:10]=2)[CH:7]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCOCC1.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]#[N:12])=[CH:9][N:10]=2)[CH:7]=1

Inputs

Step One
Name
6-bromo-2,3-dihydroimidazo[1,2-a]pyridine-3-carbonitrile
Quantity
3.83 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C(CN2)C#N
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Step Three
Name
Quantity
34 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were filtered off with Celite
WASH
Type
WASH
Details
the filtrate was washed with an aqueous saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through NH silica gel
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=CN2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.24 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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